molecular formula C20H22N2O4S B4215447 METHYL 4-(2,5-DIMETHYLPHENYL)-6-({[(FURAN-2-YL)METHYL]SULFANYL}METHYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

METHYL 4-(2,5-DIMETHYLPHENYL)-6-({[(FURAN-2-YL)METHYL]SULFANYL}METHYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

Cat. No.: B4215447
M. Wt: 386.5 g/mol
InChI Key: MEOMXTKGEFSZLA-UHFFFAOYSA-N
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Description

Methyl 4-(2,5-dimethylphenyl)-6-{[(2-furylmethyl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound with a unique structure that includes a pyrimidine ring, a furan ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs. The use of automated systems and advanced analytical techniques can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,5-dimethylphenyl)-6-{[(2-furylmethyl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

Methyl 4-(2,5-dimethylphenyl)-6-{[(2-furylmethyl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of METHYL 4-(2,5-DIMETHYLPHENYL)-6-({[(FURAN-2-YL)METHYL]SULFANYL}METHYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with varying functional groups and structural modifications. Examples include:

Uniqueness

Methyl 4-(2,5-dimethylphenyl)-6-{[(2-furylmethyl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 4-(2,5-dimethylphenyl)-6-(furan-2-ylmethylsulfanylmethyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-12-6-7-13(2)15(9-12)18-17(19(23)25-3)16(21-20(24)22-18)11-27-10-14-5-4-8-26-14/h4-9,18H,10-11H2,1-3H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOMXTKGEFSZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2C(=C(NC(=O)N2)CSCC3=CC=CO3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
METHYL 4-(2,5-DIMETHYLPHENYL)-6-({[(FURAN-2-YL)METHYL]SULFANYL}METHYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 2
METHYL 4-(2,5-DIMETHYLPHENYL)-6-({[(FURAN-2-YL)METHYL]SULFANYL}METHYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 3
METHYL 4-(2,5-DIMETHYLPHENYL)-6-({[(FURAN-2-YL)METHYL]SULFANYL}METHYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 4
METHYL 4-(2,5-DIMETHYLPHENYL)-6-({[(FURAN-2-YL)METHYL]SULFANYL}METHYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
METHYL 4-(2,5-DIMETHYLPHENYL)-6-({[(FURAN-2-YL)METHYL]SULFANYL}METHYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 4-(2,5-DIMETHYLPHENYL)-6-({[(FURAN-2-YL)METHYL]SULFANYL}METHYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

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